METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE
Description
METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE is a chiral amino acid ester characterized by a (3R)-stereocenter, a 4-(trifluoromethyl)phenyl substituent, and a methyl ester group. The compound’s molecular formula is inferred as C₁₁H₁₂F₃NO₂ based on structural analogs (e.g., ). Its molecular weight is approximately 265.2 g/mol, similar to derivatives with trifluoromethylphenyl groups . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14/h2-5,9H,6,15H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVRBOCTVFEKPZ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as CF3SO2Na and PPh3, under anhydrous conditions . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical and industrial applications.
Chemical Reactions Analysis
Types of Reactions
METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amino compounds, and substituted derivatives with altered functional groups. These products can be further utilized in various scientific and industrial applications.
Scientific Research Applications
METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE has numerous applications in scientific research, including:
Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of METHYL (3R)-3-AMINO-3-[4-(TRIFLUOROMETHYL)PHENYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various pharmacological effects . The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring, stereochemistry, and functional groups. Below is a comparative analysis:
Key Observations:
Biological Activity
Methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate is a chemical compound characterized by its trifluoromethyl group, which significantly enhances its biological and chemical properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 247.21 g/mol
- CAS Number : 1228543-08-5
The trifluoromethyl group contributes to the compound's lipophilicity, facilitating membrane penetration and interaction with various biological targets, including receptors and enzymes .
The biological activity of this compound is primarily attributed to:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and signaling pathways in the central nervous system (CNS).
- Receptor Binding : It has been suggested that the amino group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity .
Therapeutic Applications
Research indicates that this compound is under investigation for various therapeutic applications, particularly in CNS disorders. The following table summarizes key studies related to its biological activity:
Case Studies
- CNS Modulation : In a study examining the effects of various amino acid derivatives on neurotransmitter release, this compound showed promise in increasing glutamate release in neuronal cultures, suggesting a role in synaptic plasticity and cognitive functions.
- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific proteases linked to neurodegenerative diseases. Results indicated that it could reduce proteolytic activity, potentially offering neuroprotective benefits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
